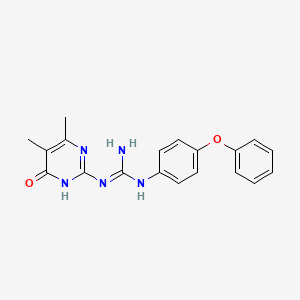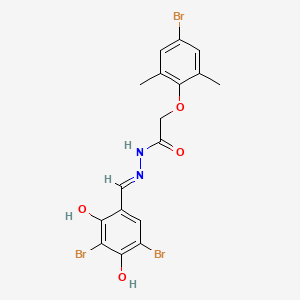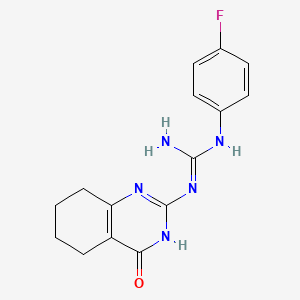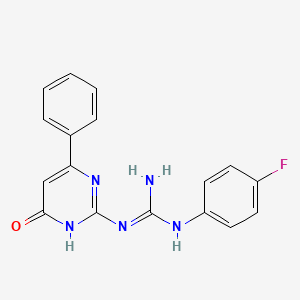
N-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-N'-(4-phenoxyphenyl)guanidine
Descripción general
Descripción
N-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-N'-(4-phenoxyphenyl)guanidine, also known as PD173074, is a small molecule inhibitor that has been widely used in scientific research. PD173074 is a potent and selective inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase activity. It has been shown to have potential therapeutic applications in cancer treatment and other diseases that are associated with FGFR signaling.
Mecanismo De Acción
N-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-N'-(4-phenoxyphenyl)guanidine inhibits FGFR tyrosine kinase activity by binding to the ATP binding site of the receptor. This prevents the phosphorylation of downstream signaling molecules and inhibits the activation of the FGFR signaling pathway. The inhibition of FGFR signaling by N-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-N'-(4-phenoxyphenyl)guanidine leads to the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-N'-(4-phenoxyphenyl)guanidine has been shown to have significant effects on cell proliferation, apoptosis, and angiogenesis. It inhibits the proliferation of cancer cells that are dependent on FGFR signaling, induces apoptosis, and inhibits the formation of new blood vessels. N-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-N'-(4-phenoxyphenyl)guanidine has also been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-N'-(4-phenoxyphenyl)guanidine has several advantages for laboratory experiments. It is a potent and selective inhibitor of FGFR tyrosine kinase activity and has been extensively studied in vitro and in vivo. However, there are also some limitations to the use of N-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-N'-(4-phenoxyphenyl)guanidine in laboratory experiments. It has poor solubility in water and requires the use of organic solvents for administration. N-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-N'-(4-phenoxyphenyl)guanidine can also have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of N-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-N'-(4-phenoxyphenyl)guanidine in scientific research. One potential application is in the development of new cancer therapies that target FGFR signaling. N-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-N'-(4-phenoxyphenyl)guanidine has been shown to be effective in preclinical studies, and further research is needed to determine its potential clinical applications. Another potential application is in the study of the role of FGFR signaling in other physiological and pathological processes, such as wound healing and tissue regeneration. Additionally, the development of new N-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-N'-(4-phenoxyphenyl)guanidine analogs with improved solubility and selectivity could lead to the development of more effective FGFR inhibitors.
Aplicaciones Científicas De Investigación
N-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-N'-(4-phenoxyphenyl)guanidine has been extensively used in scientific research to study the role of FGFR signaling in various physiological and pathological processes. It has been shown to inhibit the proliferation of cancer cells that are dependent on FGFR signaling, including breast cancer, lung cancer, and gastric cancer cells. N-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-N'-(4-phenoxyphenyl)guanidine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Propiedades
IUPAC Name |
2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-1-(4-phenoxyphenyl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-12-13(2)21-19(23-17(12)25)24-18(20)22-14-8-10-16(11-9-14)26-15-6-4-3-5-7-15/h3-11H,1-2H3,(H4,20,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCZTSNNUMHNIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N=C(N)NC2=CC=C(C=C2)OC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(NC1=O)/N=C(\N)/NC2=CC=C(C=C2)OC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(4-phenoxyphenyl)guanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[2,5-dimethyl-3-(phenylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B3729705.png)
![3-({[2,5-dimethyl-3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B3729709.png)
![N-[(1-naphthylamino)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3729716.png)
![N'-(4-hydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B3729717.png)
![N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3729727.png)
![N,N'-[4,8-bis(hydroxyimino)[1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-2,6(4H,8H)-diyl]bis(2,2,2-trifluoroacetamide)](/img/structure/B3729732.png)

![2-allyl-6-{[(3-methyl-2-pyridinyl)imino]methyl}phenol](/img/structure/B3729744.png)

![4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3729759.png)


![6-propyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3729804.png)
![2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B3729811.png)